molecular formula C13H8N2O6 B11752989 5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid

5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid

Cat. No.: B11752989
M. Wt: 288.21 g/mol
InChI Key: URHKHZGTXSZCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid is an organic compound that features a pyrimidine ring attached to a benzene ring with three carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and benzene-1,3-dicarboxylic acid.

    Reaction Conditions: The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Solvents: Solvents like dimethyl sulfoxide (DMSO) and acetonitrile are commonly employed in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohol derivatives.

Scientific Research Applications

5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which 5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, influencing metabolic processes or signaling pathways. The exact mechanism can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    5-(6-Carboxypyridin-2-yl)benzene-1,3-dicarboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-(4H-1,2,4-Triazol-4-yl)benzene-1,3-dicarboxylic acid: Contains a triazole ring instead of a pyrimidine ring.

Uniqueness

5-(5-Carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

Molecular Formula

C13H8N2O6

Molecular Weight

288.21 g/mol

IUPAC Name

5-(5-carboxypyrimidin-2-yl)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H8N2O6/c16-11(17)7-1-6(2-8(3-7)12(18)19)10-14-4-9(5-15-10)13(20)21/h1-5H,(H,16,17)(H,18,19)(H,20,21)

InChI Key

URHKHZGTXSZCAW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.